molecular formula C12H14O3S B8465194 4-Methylthio-gamma-oxo-beta-methylbenzenebutanoic acid

4-Methylthio-gamma-oxo-beta-methylbenzenebutanoic acid

Cat. No. B8465194
M. Wt: 238.30 g/mol
InChI Key: HPSBBRRZOMSMMY-UHFFFAOYSA-N
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Patent
US05135940

Procedure details

The ester from Step B (1.07 g) was saponified with 1N NaOH (5 ml) and methanol (5 ml) and THF (5 ml) to provide after acidification, extraction into CH and evaporation to dryness the title compound, mp 69°-71° C.
Name
ester
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:17])[CH:10]([CH3:16])[CH2:11][C:12]([O:14]C)=[O:13])=[CH:5][CH:4]=1.[OH-].[Na+].CO>C1COCC1>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:17])[CH:10]([CH3:16])[CH2:11][C:12]([OH:14])=[O:13])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
1.07 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)C(C(CC(=O)OC)C)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide
EXTRACTION
Type
EXTRACTION
Details
after acidification, extraction
CUSTOM
Type
CUSTOM
Details
into CH and evaporation to dryness the title compound, mp 69°-71° C.

Outcomes

Product
Name
Type
Smiles
CSC1=CC=C(C=C1)C(C(CC(=O)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.